molecular formula C17H21N3O B10900727 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B10900727
M. Wt: 283.37 g/mol
InChI Key: PAMWONURWLVKBS-MDZDMXLPSA-N
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Description

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Propenamide: The alkylated pyrazole is coupled with (E)-2-propenamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the propenamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
  • (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-CHLOROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the isopropyl group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

This detailed article provides a comprehensive overview of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-N-(2-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C17H21N3O/c1-4-20-12-14(11-18-20)9-10-17(21)19-16-8-6-5-7-15(16)13(2)3/h5-13H,4H2,1-3H3,(H,19,21)/b10-9+

InChI Key

PAMWONURWLVKBS-MDZDMXLPSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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